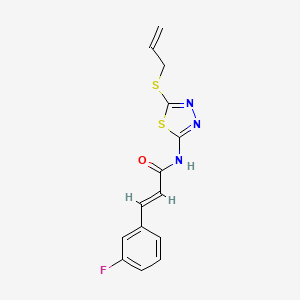
(E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H12FN3OS2 and its molecular weight is 321.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocycles known for their significant pharmacological potential. They exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. The presence of sulfur in their structure enhances lipophilicity and facilitates cellular penetration, making them attractive candidates for drug development .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is often influenced by their substituents. For instance, the introduction of different functional groups can modulate their interaction with biological targets. In the case of This compound , the fluorophenyl group and the prop-2-enylsulfanyl moiety are critical for enhancing its biological efficacy.
Key SAR Insights:
- Fluorine Substitution : The presence of fluorine can enhance the lipophilicity and metabolic stability of the compound .
- Thiadiazole Core : The 1,3,4-thiadiazole ring is associated with various therapeutic effects due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological macromolecules .
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. Studies indicate that compounds with thiadiazole scaffolds can inhibit the growth of various bacterial and fungal strains. For example, derivatives have exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting potent antimicrobial effects .
Anticancer Potential
The anticancer activity of thiadiazole derivatives has been extensively documented. In vitro studies demonstrate that compounds similar to This compound can induce apoptosis in cancer cells. Notably, some derivatives have shown IC50 values comparable to established chemotherapeutics like cisplatin .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that compounds such as This compound could serve as leads for developing new anti-inflammatory agents .
Case Studies
Several studies have investigated the biological activity of related thiadiazole compounds:
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various pathogens. Compounds with similar structural motifs demonstrated zones of inhibition ranging from 15–19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .
- Anticancer Evaluation : In a study assessing antiproliferative activity against multiple cancer cell lines (e.g., T47D breast carcinoma), certain thiadiazole derivatives exhibited significant cytotoxicity with IC50 values lower than those of standard treatments .
Data Summary
属性
IUPAC Name |
(E)-3-(3-fluorophenyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3OS2/c1-2-8-20-14-18-17-13(21-14)16-12(19)7-6-10-4-3-5-11(15)9-10/h2-7,9H,1,8H2,(H,16,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQKLFZCXGWDKU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NN=C(S1)NC(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














